Antitubulin Activity: Triazolopyridazine Scaffold Delivers CA-4-Comparable Potency with Configurationally Stable Rigid Core
In a direct design comparison, the 1,2,4-triazolo[4,3-b]pyridazine scaffold was deployed as a rigid replacement for the easily isomerized (Z,E)-butadiene linker of vinylogous combretastatin A-4 (CA-4). The triazolopyridazine-derived compound 4q achieved antiproliferative IC₅₀ values of 0.014, 0.008, and 0.012 μM against SGC-7901, A549, and HT-1080 cell lines, respectively, matching CA-4's potency (IC₅₀ 0.009–0.012 μM) while eliminating the cis-to-trans isomerization liability that inactivates CA-4 [1]. Tubulin polymerization assays confirmed that 4q effectively inhibited tubulin polymerization, and immunostaining demonstrated significant disruption of microtubule dynamics, with G₂/M cell cycle arrest in A549 cells [1].
| Evidence Dimension | Antiproliferative IC₅₀ in human cancer cell lines (MTT assay, 72 h) |
|---|---|
| Target Compound Data | Compound 4q: SGC-7901 IC₅₀ = 0.014 μM; A549 IC₅₀ = 0.008 μM; HT-1080 IC₅₀ = 0.012 μM |
| Comparator Or Baseline | Combretastatin A-4 (CA-4): IC₅₀ = 0.009–0.012 μM across same cell lines |
| Quantified Difference | Equipotent to CA-4 (within ~1.5-fold) with added benefit of configurational stability (rigid scaffold prevents cis→trans inactivation) |
| Conditions | MTT assay, 72 h incubation; SGC-7901 (gastric), A549 (lung), HT-1080 (fibrosarcoma) cell lines |
Why This Matters
This scaffold uniquely solves the configurational instability problem of CA-4—a well-known limitation that has driven decades of analog development—while retaining single-digit nanomolar potency, making it a procurement priority for antitubulin drug discovery programs.
- [1] Xu Q, et al. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Med Chem Lett. 2016;7(12):1202–1206. doi:10.1021/acsmedchemlett.6b00252. View Source
